molecular formula C8H6N2O B8396714 6-(Oxiran-2-yl)nicotinonitrile

6-(Oxiran-2-yl)nicotinonitrile

Cat. No.: B8396714
M. Wt: 146.15 g/mol
InChI Key: IBPZPTOARDJFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Oxiran-2-yl)nicotinonitrile is a bifunctional compound that contains both an oxirane ring and a cyano group. This compound is significant in synthetic organic chemistry due to its versatile applications and its role as an important synthetic intermediate.

Preparation Methods

6-(Oxiran-2-yl)nicotinonitrile can be synthesized through the Darzens reaction, which involves the reaction of carbonyl compounds with haloacetonitriles in the presence of a base . This method is efficient and widely used in the preparation of oxiranecarbonitriles. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Oxiran-2-yl)nicotinonitrile involves its bifunctional nature, allowing it to participate in various chemical reactions. The oxirane ring can undergo nucleophilic ring opening, while the cyano group can participate in substitution and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic organic chemistry .

Comparison with Similar Compounds

6-(Oxiran-2-yl)nicotinonitrile can be compared with other oxiranecarbonitriles, such as:

The uniqueness of this compound lies in its combination of an oxirane ring and a cyano group, which provides a broader range of chemical reactivity and applications compared to similar compounds.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

6-(oxiran-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O/c9-3-6-1-2-7(10-4-6)8-5-11-8/h1-2,4,8H,5H2

InChI Key

IBPZPTOARDJFHX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-ethenylpyridine-3-carbonitrile (0.742 g, 5.70 mmol) in a 2:1 ratio of H2O:t-BuOH (30 mL) was treated with N-bromosuccinimide in portions over 5 minutes (1.07 g, 5.99 mmol) and stirred at 40° C. for 1 hour. After cooling to 5° C., the reaction was basified with drop wise addition of a solution of sodium hydroxide (0.684 g in 5 mL of H2O, 17.1 mmol) and stirred for another 1 hour. The reaction mixture was poured into H2O (10 mL) and extracted with EtOAc (2×50 mL). The combined organic layers were washed with saturated aqueous NaCl (1×30 mL) and dried over MgSO4. Evaporation of the solvent and purification over SiO2 (0-30% EtOAc hexanes as eluent) provided 6-(oxiran-2-yl) pyridine-3-carbonitrile.
Quantity
0.742 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.